molecular formula C23H40BrO4P B14410463 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one CAS No. 81041-25-0

2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one

Cat. No.: B14410463
CAS No.: 81041-25-0
M. Wt: 491.4 g/mol
InChI Key: FOBZMSCSKCMYAO-UHFFFAOYSA-N
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Description

2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one is a chemical compound known for its unique structure and properties. This compound features a bromine atom, a phosphanyl group, and a phenylethanone moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one typically involves the reaction of bromine with tris(2,2-dimethylpropoxy)phosphane and 1-phenylethanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using large reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phosphanyl-phenylethanone derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and phosphanyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound can interact with enzymes, receptors, or other biological molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar compounds to 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one include:

Properties

CAS No.

81041-25-0

Molecular Formula

C23H40BrO4P

Molecular Weight

491.4 g/mol

IUPAC Name

2-[bromo-tris(2,2-dimethylpropoxy)-λ5-phosphanyl]-1-phenylethanone

InChI

InChI=1S/C23H40BrO4P/c1-21(2,3)16-26-29(24,27-17-22(4,5)6,28-18-23(7,8)9)15-20(25)19-13-11-10-12-14-19/h10-14H,15-18H2,1-9H3

InChI Key

FOBZMSCSKCMYAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP(CC(=O)C1=CC=CC=C1)(OCC(C)(C)C)(OCC(C)(C)C)Br

Origin of Product

United States

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